molecular formula C22H20N4O2S B3201866 2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020489-02-4

2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3201866
CAS No.: 1020489-02-4
M. Wt: 404.5 g/mol
InChI Key: QXFUOHFBFQPBDC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative of significant interest in medicinal chemistry research. Its structure incorporates a 4-methoxyphenyl group, known for influencing electronic properties and solubility, and a rigid, planar 4-phenylthiazole moiety linked to a 3-methylpyrazole ring, which is conducive to interactions with biological targets . This compound is provided for research applications and is strictly for laboratory use; it is not approved for human or veterinary therapeutic applications. Preliminary biological studies on structurally similar thiazole and pyrazole derivatives indicate potential for a range of research applications. In anticancer research, analogous compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, with some showing IC50 values in the sub-micromolar range (e.g., 0.62 µM) . The proposed mechanisms of action for these related compounds include the induction of apoptosis and cell cycle arrest at the G2/M phase . In infectious disease research, certain thiazole derivatives have exhibited antimicrobial and antifungal properties in vitro against pathogens such as Staphylococcus aureus and Candida albicans . Furthermore, research into thiazole-containing molecules suggests potential for investigating anticonvulsant activity, as some analogs have shown significant protection against seizures in animal models . The core thiazole moiety is a versatile scaffold in drug discovery, featured in several approved drugs and candidates in clinical trials for conditions ranging from cancer to inflammatory diseases . Researchers value this compound as a key intermediate for synthesizing novel chemical entities to explore new therapeutic pathways.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-12-20(24-21(27)13-16-8-10-18(28-2)11-9-16)26(25-15)22-23-19(14-29-22)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUOHFBFQPBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that belongs to the class of thiazole and pyrazole derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of anticancer, anticonvulsant, and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5O2SC_{20}H_{17}N_{5}O_{2}S with a molecular weight of 391.45 g/mol. The structure comprises a methoxyphenyl group, a thiazole moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
27HepG20.62Induces apoptosis and G2/M arrest
13A-431<10Inhibits Bcl-2 protein interactions

Research indicates that the presence of specific substituents on the thiazole ring enhances cytotoxicity. For example, electron-withdrawing groups at certain positions have been linked to increased activity against cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain analogs demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring are crucial for enhancing anticonvulsant efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have been well-documented. The target compound's structural components suggest it may possess activity against both Gram-positive and Gram-negative bacteria:

Activity TypeMIC (µg/mL)Pathogen
Antibacterial31.25Staphylococcus aureus
Antifungal15.62Candida albicans

Studies show that modifications in the N-aryl amide group linked to the thiazole ring significantly affect antimicrobial potency .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazole derivatives revealed that compounds with similar structures to the target molecule exhibited potent cytotoxicity against HepG2 liver cancer cells, significantly outperforming conventional chemotherapeutics like Sorafenib .
  • Anticonvulsant Properties : In another investigation, a derivative structurally related to the target compound was evaluated for its anticonvulsant effects in mice models, showing a marked reduction in seizure duration and frequency .
  • Antimicrobial Testing : A recent study tested various thiazole derivatives against common bacterial strains, finding that specific structural modifications led to enhanced activity compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Bioactivity

Table 1: Key Structural Features and Bioactivity of Analogs
Compound Name Key Substituents Reported Bioactivity/Application Reference ID
Target Compound 4-Methoxyphenyl, 4-phenylthiazole N/A (structural focus)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, chloroacetamide Insecticide derivatives (Fipronil analogs)
3-{3-[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1H-pyrazol-5-yl}pyridine 3-Chlorophenyl, 4-methoxyphenyl Anticancer (IC₅₀ = 23.01 μM)
2-{4-[3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-phenylthiazol-2-yl)acetamide 4-Fluorophenyl, triazole-thiazole hybrid NSCLC sensitization to platinum therapy
2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 4-Methoxybenzyl, trifluoromethylphenyl N/A (structural focus)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve solubility and binding affinity compared to electron-withdrawing groups (e.g., chloro in , fluoro in ).
  • Anticancer Activity : The analog in demonstrates significant anticancer activity (IC₅₀ = 23.01 μM), suggesting that the combination of chlorophenyl and methoxyphenyl groups enhances potency. The target compound’s lack of a chloro substituent may reduce cytotoxicity but improve selectivity.
  • Hybrid Heterocycles: The triazole-thiazole hybrid in shows efficacy in non-small cell lung cancer (NSCLC), highlighting the importance of heterocyclic diversity in target engagement.
Key Observations:
  • Amide Coupling : A common step across analogs, as seen in , involves reacting acetamide precursors with heterocyclic amines.

Electronic and Steric Considerations

  • Steric Effects : The 3-methyl group on the pyrazole ring may reduce steric hindrance compared to bulkier substituents (e.g., benzotriazole in ), favoring binding to compact active sites.

Q & A

Q. Table 1: Comparative Pharmacokinetic Properties of Structural Analogs

ModificationSolubility (µg/mL)t1/2_{1/2} (h)LogP
4-Methoxyphenyl12.54.22.8
4-Fluorophenyl8.75.83.1
Unsubstituted Phenyl3.13.53.5
Data extrapolated from studies on analogous compounds .

Advanced: What strategies mitigate challenges in reproducing biological activity data across laboratories?

Answer:

  • Standardized Assay Protocols : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Batch-to-Batch Consistency : Ensure compound purity (>98% via HPLC) and characterize polymorphic forms using DSC/TGA .
  • Collaborative Studies : Cross-lab validation through initiatives like the ICReDD framework, which integrates computational predictions with experimental data .

Advanced: How can hybrid experimental-computational approaches optimize lead compound derivatives?

Answer:

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to predict feasible synthetic routes for derivatives .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize synthetic targets .
  • High-Throughput Screening (HTS) : Pair computational pre-screening with automated synthesis (e.g., flow chemistry) for rapid iteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.